molecular formula C22H30O2 B1679184 Promegestone CAS No. 34184-77-5

Promegestone

Cat. No.: B1679184
CAS No.: 34184-77-5
M. Wt: 326.5 g/mol
InChI Key: QFFCYTLOTYIJMR-XMGTWHOFSA-N
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Mechanism of Action

Target of Action

Promegestone, a synthetic progestogen, primarily targets the progesterone receptors in various tissues . These receptors play a crucial role in several biological processes, including the menstrual cycle, pregnancy, and embryogenesis .

Mode of Action

This compound exerts its effects by binding to progesterone receptors in target tissues such as the uterus, mammary glands, and the brain . Upon binding, it activates these receptors, which in turn modulate the expression of specific genes . This interaction leads to changes in cellular function and gene expression, mimicking the effects of the natural hormone progesterone .

Biochemical Pathways

It is also known to have weak antiandrogenic, glucocorticoid, and antimineralocorticoid activity .

Pharmacokinetics

This compound is administered orally . It is metabolized in the liver through hydroxylation . The medication is largely a prodrug of trimegestone . The elimination half-life of trimegestone, the major active metabolite of this compound, is between 13.8 and 15.6 hours

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its progestogenic activity. It mimics the effects of the natural hormone progesterone, influencing various reproductive processes . It has about 200% of the affinity of progesterone for the progesterone receptor . The endometrial transformation dosage of this compound is 10 mg per cycle and its ovulation-inhibiting dosage is 0.5 mg/day .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a study found that this compound prevented systemic bacterial-endotoxin-induced preterm labor in mice, blocked uterine contractions, significantly inhibited all systemic inflammation-induced myometrial cytokines, and partially inhibited decidual and placental inflammation . . This suggests that inflammatory conditions could potentially influence the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Promegestone is a progestin, meaning it is an agonist of the progesterone receptor . This means it binds to and activates the progesterone receptor, mimicking the effects of the natural hormone progesterone . It interacts with albumin, a protein that carries various substances through the blood .

Cellular Effects

This compound has several effects on cells. It promotes myometrial relaxation during pregnancy . It also has an anti-edema effect in animal models of traumatic brain injury, decreasing lesion volume or increasing remaining tissue .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a progestin . As an agonist of the progesterone receptor, it binds to this receptor and activates it . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to delay term parturition and prevent systemic inflammation-mediated preterm birth in mice . It was found to block uterine contractions and significantly inhibit systemic inflammation-induced myometrial cytokines .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. For example, in a study on mice, this compound was administered at a dosage of 0.2 mg/dam and was found to prevent term labor and maintain pregnancy post-term .

Metabolic Pathways

This compound is metabolized in the liver through hydroxylation . The medication is largely a prodrug of trimegestone .

Transport and Distribution

This compound is taken orally and is distributed throughout the body, where it can exert its effects . It binds to albumin, which can carry it through the bloodstream to various tissues .

Subcellular Localization

As a progestin, it is known to bind to and activate the progesterone receptor, which is typically located in the cell nucleus . This suggests that this compound likely localizes to the nucleus after entering a cell.

Preparation Methods

Promegestone is synthesized through a series of chemical reactions starting from a suitable steroid precursor. . The industrial production of this compound typically involves the use of advanced organic synthesis techniques to ensure high purity and yield.

Chemical Reactions Analysis

Promegestone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are hydroxylated and reduced derivatives of this compound .

Scientific Research Applications

Promegestone has a wide range of scientific research applications:

Comparison with Similar Compounds

Promegestone is similar to other synthetic progestogens such as trimegestone, nomegestrol acetate, and mifepristone. it has unique properties that distinguish it from these compounds:

This compound’s unique structural features and its role as a prodrug of trimegestone contribute to its distinct pharmacological profile.

Properties

IUPAC Name

(8S,13S,14S,17S)-13,17-dimethyl-17-propanoyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-4-20(24)22(3)12-10-19-18-7-5-14-13-15(23)6-8-16(14)17(18)9-11-21(19,22)2/h13,18-19H,4-12H2,1-3H3/t18-,19+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFCYTLOTYIJMR-XMGTWHOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4036510
Record name Promegestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34184-77-5
Record name Promegestone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34184-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Promegestone [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Promegestone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Promegestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17alpha-methyl-17-propionylestra-4,9-dien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROMEGESTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XE0V2SQYX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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